

Application Notes and Protocols for Isolating Proteins from Mitochondrial Membranes using CHAPS

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Compound of Interest

Compound Name: 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate

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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemical applications for the solubilization of membrane proteins. Its unique properties make it particularly suitable for isolating proteins from mitochondrial membranes while preserving their native structure and function. As a non-denaturing detergent, CHAPS effectively disrupts lipid-protein and protein-protein interactions within the mitochondrial membrane, releasing integral and membrane-associated proteins into a soluble fraction. This characteristic is crucial for downstream applications such as enzyme activity assays, immunoprecipitation, and proteomic studies where the maintenance of protein conformation is paramount.

CHAPS is a derivative of cholic acid and combines the features of both bile salts and N-alkyl sulfobetaines. It possesses a rigid steroidal backbone that is hydrophobic and a polar head group, allowing it to form micelles in aqueous solutions. The zwitterionic nature of CHAPS, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a broad pH range, which minimizes interference with ion-exchange chromatography. Its relatively

high critical micelle concentration (CMC) of 6-10 mM facilitates its removal from protein samples by dialysis, a significant advantage for subsequent analytical techniques.

These application notes provide a comprehensive overview and detailed protocols for the isolation of proteins from mitochondrial membranes using CHAPS.

Data Presentation

While direct quantitative comparisons of protein yield and purity for mitochondrial protein extraction using different detergents are not extensively documented in a single study, the following table summarizes the general characteristics and performance of CHAPS in comparison to other commonly used detergents. This information is based on the collective understanding from various biochemical studies.

| Detergent | Type | Typical Concentration | Protein Yield | Purity of Mitochondrial Fraction | Preservation of Protein Activity | Notes |
|--------------|--------------|-----------------------|------------------|----------------------------------|----------------------------------|---|
| CHAPS | Zwitterionic | 1-2% (w/v) | Moderate to High | Good | Excellent | Ideal for functional assays and immunoprecipitation due to its non-denaturing nature. Easily removable by dialysis. |
| Triton X-100 | Non-ionic | 0.5-1% (v/v) | High | Good | Good | A mild, non-denaturing detergent effective for general solubilization. May be more difficult to remove than CHAPS. |
| SDS | Anionic | 0.1-1% (w/v) | Very High | Moderate | Poor | A strong, denaturing detergent that effectively solubilizes most |

| | | | | | | |
|-----------|-----------|-----------------------|----------|------|-----------|---|
| | | | | | | proteins but disrupts their native structure and function. |
| | | | | | | Selectively solubilizes the outer mitochondrial membrane at low concentrations, allowing for sub-mitochondrial fractionation. |
| Digitonin | Non-ionic | 0.1-0.4 mg/mg protein | Moderate | High | Excellent | |

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells

This protocol describes the initial isolation of a crude mitochondrial fraction from cultured mammalian cells.

Materials:

- Cultured mammalian cells (e.g., HEK293, HeLa)
- Phosphate-Buffered Saline (PBS), ice-cold

- Mitochondria Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5. Store at 4°C.
- Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
- Dounce homogenizer with a tight-fitting pestle
- Microcentrifuge
- 15 mL conical tubes

Procedure:

- Harvest cells from culture plates or flasks and transfer to a 15 mL conical tube.
- Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Wash the cell pellet by resuspending in 10 mL of ice-cold PBS.
- Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with Protease Inhibitor Cocktail.
- Incubate on ice for 10 minutes to allow the cells to swell.
- Transfer the cell suspension to a pre-chilled Dounce homogenizer.
- Homogenize the cells with 20-30 strokes of the pestle on ice. Check for cell lysis under a microscope.
- Transfer the homogenate to a microcentrifuge tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
- Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

- Discard the supernatant, which contains the cytosolic fraction. The resulting pellet is the crude mitochondrial fraction.

Protocol 2: Solubilization of Mitochondrial Membrane Proteins using CHAPS

This protocol details the solubilization of proteins from the isolated mitochondrial pellet using a CHAPS-based buffer.

Materials:

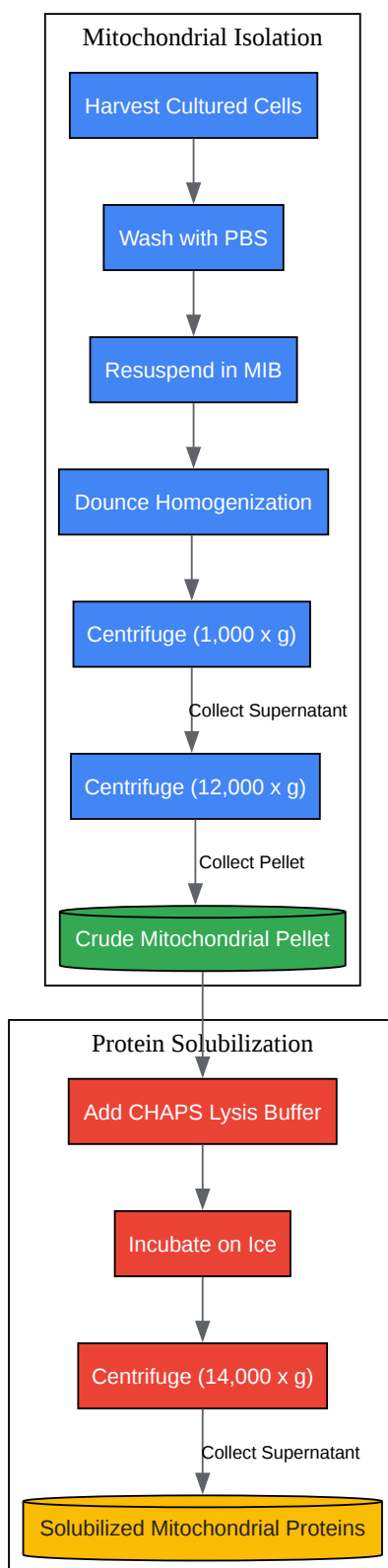
- Crude mitochondrial pellet (from Protocol 1)
- CHAPS Lysis Buffer: 2% (w/v) CHAPS in Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Store at 4°C.
- Protease Inhibitor Cocktail
- Microcentrifuge

Procedure:

- To the crude mitochondrial pellet, add 100-200 μ L of ice-cold CHAPS Lysis Buffer supplemented with Protease Inhibitor Cocktail. The volume may be adjusted based on the size of the pellet.
- Resuspend the pellet by vortexing vigorously for 1 minute.
- Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate solubilization.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.
- Carefully collect the supernatant, which contains the solubilized mitochondrial proteins.
- Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

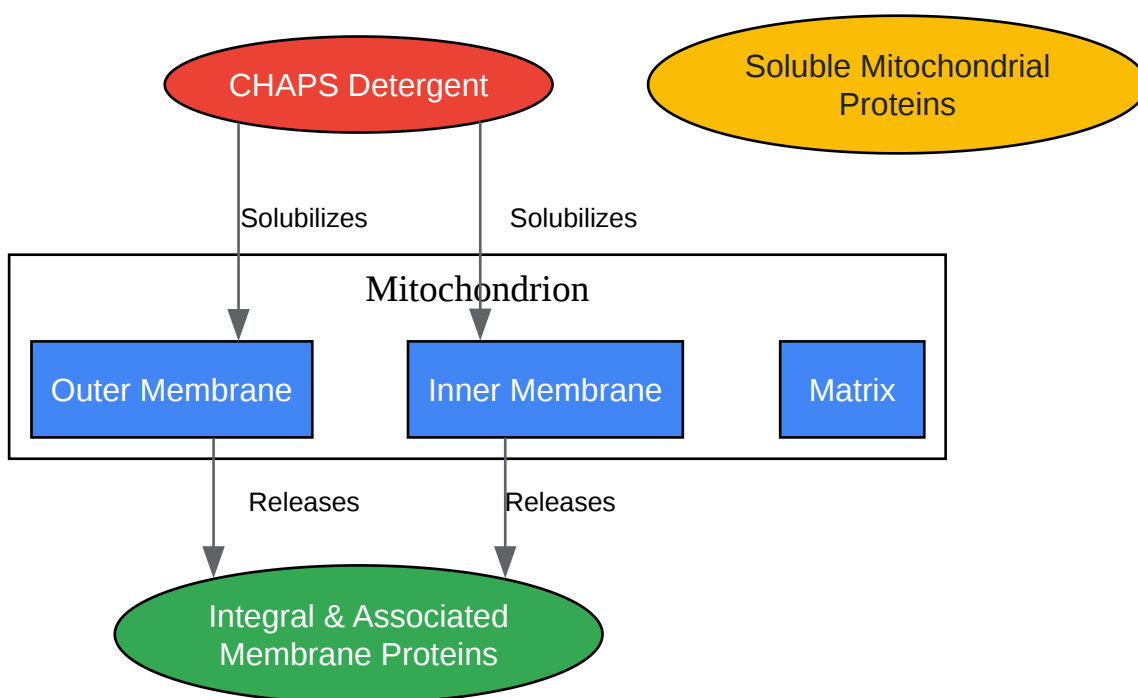
- The solubilized mitochondrial protein extract is now ready for downstream applications or can be stored at -80°C.

Visualizations



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Caption: Workflow for isolating mitochondrial proteins using CHAPS.



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Caption: Action of CHAPS on mitochondrial membranes.

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